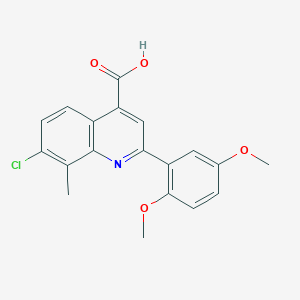

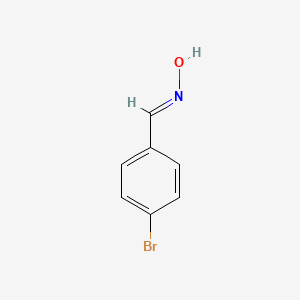

![molecular formula C9H8ClNO4S B1277593 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride CAS No. 293741-60-3](/img/structure/B1277593.png)

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

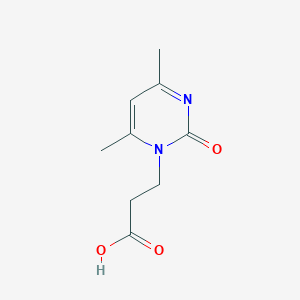

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride is a useful research compound. Its molecular formula is C9H8ClNO4S and its molecular weight is 261.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Derivatives

Innovative Synthesis Methods : Research indicates innovative methods for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines, which include derivatives of the compound . These methods involve starting materials like 2-aminophenol and processes such as one-pot reactions (詹淑婷, 2012).

Chemical Transformations : The treatment of related compounds with chlorosulfonic acid results in derivatives like 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides, which can further react with various substances to yield acids, esters, and amides (D. A. Dushamov et al., 2020).

N-Isopropylation for Na/H Exchange Inhibition : The compound has been utilized in the N-isopropylation of methyl 2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate. This process is crucial for synthesizing potent Na/H exchange inhibitors (Takeshi Yamamoto et al., 1998).

Biochemical and Pharmacological Applications

Antibacterial Activity : Certain derivatives of 3,4-dihydro-2H-benzo[1,4]oxazines have shown significant antibacterial activity against various bacterial strains, highlighting their potential in antibiotic development (Naveen Kadian et al., 2012).

Na/H Exchange Inhibitors in Pharmacology : The synthesis and quantitative structure-activity relationships of N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidines indicate their role as Na/H exchange inhibitors. These compounds have potential therapeutic applications in ischemia-reperfusion induced injury (T. Yamamoto et al., 1998).

Dual Thromboxane A2 Receptor Antagonists and Prostacyclin Receptor Agonists : Derivatives of 3,4-dihydro-2H-benzo[1,4]oxazine have been developed as dual-acting agents to block the TXA2 receptor and activate the PGI2 receptor. This highlights their potential application in anti-thrombotic and cardiovascular treatments (M. Ohno et al., 2006).

Chemical and Polymer Science

- Polymerization Behavior : The compound's derivatives have been studied for their polymerization behavior, such as in the synthesis of benzoxazine-based polymers. This research contributes to the development of new materials in polymer science (Yanfang Liu et al., 2012).

特性

IUPAC Name |

2-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4S/c1-5-9(12)11-7-4-6(16(10,13)14)2-3-8(7)15-5/h2-5H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOUTDKFANTPPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424571 |

Source

|

| Record name | 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293741-60-3 |

Source

|

| Record name | 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-Anilinovinyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B1277515.png)

![4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1277517.png)

![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B1277532.png)

![3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1277546.png)

![4-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1277548.png)